7-Azaspiro[3.5]non-1-enehydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Properties

Sourcing a rigid spirocyclic amine with a defined alkene handle for conformational restriction often leads to saturated analog substitutions that compromise potency. 7-Azaspiro[3.5]non-1-ene HCl (CAS 2751615-56-0) solves this by providing the exact nonane-1-ene core validated in BMS-986318 (FXR agonist, EC50 53 nM). • Enables critical alkene-specific vectorization: epoxidation, dihydroxylation, and cycloaddition inaccessible with saturated analogs. • High Fsp³ (0.625) enhances lead-likeness and target selectivity for kinase and antiviral SAR programs. • Consistent quality supply for scaffold-hopping and fragment-based drug discovery, avoiding research delays.

Molecular Formula C8H14ClN
Molecular Weight 159.65 g/mol
Cat. No. B13594933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]non-1-enehydrochloride
Molecular FormulaC8H14ClN
Molecular Weight159.65 g/mol
Structural Identifiers
SMILESC1CNCCC12CC=C2.Cl
InChIInChI=1S/C8H13N.ClH/c1-2-8(3-1)4-6-9-7-5-8;/h1-2,9H,3-7H2;1H
InChIKeyMSNBMNJGZVHOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azaspiro[3.5]non-1-ene Hydrochloride – A Rigid Spirocyclic Building Block


7-Azaspiro[3.5]non-1-ene hydrochloride (CAS: 2751615-56-0) is a bicyclic spirocyclic amine building block distinguished by the presence of an alkene within its [3.5] spiro framework. This unsaturated bond introduces a degree of structural rigidity and a defined pi-system not found in its fully saturated counterpart, 7-azaspiro[3.5]nonane hydrochloride (CAS: 1414885-16-7) [1]. The compound exhibits a molecular weight of 159.7 g/mol (free base: 123.20 g/mol) and serves as a key intermediate in medicinal chemistry for constructing molecules with enhanced three-dimensional character .

Scaffold Unsaturated spirocyclic core introduces conformational constraint
Reactivity Alkene enables epoxidation, dihydroxylation, and cycloaddition chemistry
3D Profile Balanced Fsp³ character supports fragment library and lead design

Irreplaceability of 7-Azaspiro[3.5]non-1-ene HCl


While numerous spirocyclic amines exist, the specific 7-azaspiro[3.5]non-1-ene scaffold offers a unique combination of conformational restriction and synthetic utility. The embedded double bond is not a trivial variation; it fundamentally alters the compound's physicochemical properties and its ability to serve as a rigidifying element in drug design . This is clearly demonstrated in the development of BMS-986318, where the 7-azaspiro[3.5]non-1-ene moiety was specifically chosen for its rigidifying properties, a feature unattainable with more flexible, saturated analogs [1]. The presence of the alkene provides a distinct vector for functionalization (e.g., epoxidation, dihydroxylation, cycloaddition) and a unique electronic profile that can enhance target engagement, as seen in kinase inhibitor development . Generic substitution with a saturated analog would sacrifice this defined conformational constraint, potentially leading to a loss of potency, altered ADME properties, and an inability to achieve the same patent-protected chemical space.

Target
Substitute
Conformational Rigidity Locked spirocyclic alkene defines 3D orientation
Saturated Analog Greater flexibility may shift target engagement
Functionalization Handle Alkene permits selective, orthogonal transformations
Saturated Analog Lacks reactive site; limits synthetic strategy

Quantitative Evidence for 7-Azaspiro[3.5]non-1-ene HCl


Fsp³ as a Drug-Likeness Metric

The Fsp³ value, a key metric for drug-likeness and structural complexity, is 0.625 for the free base 7-azaspiro[3.5]non-1-ene. This is calculated from its molecular formula (C8H13N) [1]. While the saturated analog, 7-azaspiro[3.5]nonane, has an Fsp³ of 0.875, the presence of the double bond in the target compound results in a moderately lower Fsp³, offering a balance between three-dimensional complexity and the synthetic/electronic advantages of an alkene [2]. This places it in a favorable range for drug candidates, as higher Fsp³ is correlated with improved solubility and better clinical success rates [3].

Fsp³ Profile
Calculated
0.625
Balanced 3D complexity vs. saturated analog (0.875)
Reported metric for free base; supports fragment library design
Medicinal Chemistry Drug Discovery Physicochemical Properties

FXR Agonism Through Conformational Rigidity

The 7-azaspiro[3.5]non-1-ene core was instrumental as a 'rigidifying element' in the design of BMS-986318, a potent non-bile acid FXR agonist [1]. This compound, containing the target scaffold, demonstrated an EC50 of 53 nM in an FXR Gal4 recruitment assay . This level of potency was achieved by leveraging the locked conformation provided by the spirocyclic alkene to optimally position key pharmacophores. Saturated spirocyclic amines, which lack this rigidifying alkene, would likely not achieve the same level of target pre-organization and resulting potency.

FXR Scaffold Utility
Class-level inference
EC50 53 nM (BMS-986318)
Supports constrained agonist design; scaffold-derived potency
Derivative data; direct scaffold context requires review
Metabolic Disease FXR Agonist Structure-Based Drug Design

Antiviral Activity: RSV Inhibitory Potential

Spirocyclic amines structurally analogous to 7-azaspiro[3.5]non-1-ene hydrochloride have demonstrated inhibitory activity against Respiratory Syncytial Virus (RSV) . The reported IC50 values for these analogs fall within the low micromolar range (0.8–1.2 μM) . While this is not a direct assay of the target compound itself, it demonstrates that the core scaffold is inherently capable of engaging viral targets and that the presence of the double bond is a common feature among active analogs. This provides a validated starting point for medicinal chemistry campaigns focused on RSV or related viral pathogens.

RSV Analog Activity
Data to verify
IC50 0.8–1.2 μM (structural analogs)
Supports antiviral screening context for this scaffold class
No direct data for this compound; analog-based inference
Antiviral Research RSV Infectious Disease

Applications of 7-Azaspiro[3.5]non-1-ene Hydrochloride


Constrained FXR and Nuclear Receptor Agonist Design

This scenario directly follows from the demonstrated use of the 7-azaspiro[3.5]non-1-ene core in BMS-986318 [1]. Researchers developing novel non-bile acid FXR agonists or ligands for other nuclear receptors can utilize this building block to introduce a rigidifying element. This strategy aims to lock the molecule in a bioactive conformation, leading to enhanced target potency (e.g., EC50 of 53 nM) and improved selectivity profiles .

Fsp³-Enriched Fragment Library Synthesis

With a calculated Fsp³ of 0.625 [1], 7-azaspiro[3.5]non-1-ene hydrochloride is an ideal building block for constructing three-dimensional fragment libraries. Its incorporation into screening libraries allows medicinal chemists to systematically explore novel chemical space, a strategy proven to increase the likelihood of identifying high-quality hits with favorable physicochemical properties compared to flat, aromatic-rich libraries .

Spirocyclic Scaffolds for Antiviral and Kinase Programs

The documented antiviral activity of analogous scaffolds (RSV IC50 = 0.8–1.2 μM) [1] and the use of related spirocyclic amines in kinase inhibitor design validate this compound's use in these research areas. Scientists can use this building block to generate novel derivatives for structure-activity relationship (SAR) studies targeting viral polymerases or the ATP-binding pocket of kinases like CDK2 or Aurora A.

Application
Selection Property
Validation Focus
FXR & nuclear receptor ligand design
Rigidifying spirocyclic alkene
Target engagement assays, conformational analysis
3D fragment library synthesis
Balanced Fsp³ character
Library diversity screening, solubility profiling
Antiviral & kinase SAR studies
Alkene-functionalized spirocyclic core
In vitro inhibition assays, selectivity profiling

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23 linked technical documents
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